molecular formula C12H24N2O2 B6353301 tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate CAS No. 473838-71-0

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate

Cat. No.: B6353301
CAS No.: 473838-71-0
M. Wt: 228.33 g/mol
InChI Key: UPXRTDGIBOVLGV-SECBINFHSA-N
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Description

tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate (CAS: 473838-71-0) is a carbamate-protected piperidine derivative with the molecular formula C₁₂H₂₄N₂O₂ and a molecular weight of 228.33 g/mol. It is characterized by a stereospecific (4R) configuration and two methyl groups at the 3,3-positions of the piperidine ring. The compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for the development of kinase inhibitors and other bioactive molecules. According to , it was commercially available with a purity of ≥95% but has since been discontinued. Its stereochemistry and substitution pattern influence its reactivity, solubility, and biological activity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-9-6-7-13-8-12(9,4)5/h9,13H,6-8H2,1-5H3,(H,14,15)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXRTDGIBOVLGV-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCC1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNCC[C@H]1NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Hydrogenation

Asymmetric hydrogenation of imine or enamine precursors using chiral catalysts is a prevalent method. For example, rhodium catalysts with ferrocene ligands enable enantioselective reduction of prochiral substrates. In the context of piperidine derivatives, this technique ensures high enantiomeric excess (e.e.) by selectively forming the (4R) configuration. Post-hydrogenation, the tert-butyl carbamate group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Diastereomeric Salt Resolution

Racemic mixtures of 3,3-dimethylpiperidin-4-amine can be resolved using chiral acids. Dibenzoyl-L-tartrate forms diastereomeric salts with enantiomers, which are separated via recrystallization. Subsequent Boc protection yields the (4R)-enriched product. This method, detailed in EP3927689A1, achieves optical purity >99% after optimization, as demonstrated by X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) analyses.

Stepwise Synthetic Routes

Starting Material: 3,3-Dimethylpiperidin-4-amine

The synthesis begins with 3,3-dimethylpiperidin-4-amine, a scaffold amenable to Boc protection. Key steps include:

  • Amine Protection : Reacting the amine with Boc anhydride in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of a base (e.g., triethylamine) at 0–25°C.

  • Workup and Purification : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate) yields the Boc-protected product.

Table 1. Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)
Boc ProtectionBoc₂O, Et₃N, THF, 0°C → 25°C, 12h8598.5
RecrystallizationHexane/Ethyl Acetate (3:1)7899.8

Stereochemical Control and Optimization

Chiral Auxiliaries

Incorporating chiral auxiliaries during piperidine ring formation ensures stereochemical fidelity. For instance, (R)-binol-based catalysts induce asymmetry during cyclization reactions, as reported in studies on analogous piperidine derivatives.

Dynamic Kinetic Resolution

Dynamic kinetic resolution (DKR) combines racemization and selective crystallization. Heating racemic 3,3-dimethylpiperidin-4-amine in isopropanol with a catalytic acid (e.g., acetic acid) facilitates interconversion of enantiomers, while chiral tartrate salts preferentially crystallize the (4R)-form.

Analytical Characterization

Critical quality attributes are verified using:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm Boc group integration and piperidine ring substitution.

  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, validating e.e. >99%.

  • PXRD and DSC : Crystalline purity and thermal behavior are assessed to ensure stability, particularly for salt forms like acetate.

Table 2. Analytical Data for this compound

ParameterMethodResult
Melting PointDSC152–154°C
Optical Rotation (α)Polarimetry+12.5° (c=1, CHCl₃)
Enantiomeric ExcessChiral HPLC99.8%

Industrial-Scale Considerations

Solvent Selection

Isopropanol and ethyl acetate are preferred for large-scale reactions due to low toxicity and ease of removal. Patent EP3927689A1 emphasizes isopropanol solvates for improved crystallinity and yield.

Salt Formation for Stability

Acetate salts of related intermediates exhibit superior storage stability compared to hydrochlorides, as evidenced by accelerated stability studies (40°C/75% RH for 6 months) . This finding suggests analogous salts of the target compound may enhance shelf life.

Chemical Reactions Analysis

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids or ketones , while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Drug Development Intermediates

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate serves as a crucial intermediate in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties. For instance, it has been utilized in the synthesis of Janus Kinase (JAK) inhibitors such as Tofacitinib, which is used in treating autoimmune diseases like rheumatoid arthritis and ulcerative colitis .

1.2 Enzyme Inhibition

Carbamates generally exhibit diverse biological properties, including enzyme inhibition. The unique structure of this compound may influence its interaction with biological targets, affecting pharmacokinetics and bioavailability. This property makes it a candidate for further exploration in drug design aimed at specific enzyme targets.

Synthetic Applications

2.1 Organic Synthesis

In organic synthesis, this compound is often used to introduce the piperidine moiety into various organic frameworks. Its synthesis typically involves the reaction of tert-butyl chloroformate with the corresponding amine under basic conditions. This method allows for high yields and purity, making it suitable for large-scale applications.

2.2 Continuous Flow Synthesis

The compound is also amenable to continuous flow synthesis methods, which are increasingly being adopted in industrial chemistry. These methods provide enhanced control over reaction conditions and can improve yield while minimizing waste. The ability to scale up production efficiently is a significant advantage for industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context of its use. The compound binds to the active site of enzymes, altering their activity and affecting the biochemical pathways they regulate .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The following table summarizes key structural analogs, highlighting substituent variations, stereochemistry, and molecular properties:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
tert-Butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate 3,3-dimethyl, (4R) configuration C₁₂H₂₄N₂O₂ 228.33 High steric hindrance; kinase inhibitor intermediate
tert-Butyl N-[(3R,4S)-3-hydroxypiperidin-4-yl]carbamate 3-hydroxy, (3R,4S) configuration C₁₁H₂₂N₂O₃ 230.31 Enhanced solubility via hydroxyl group; potential for hydrogen bonding
tert-Butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate 3-methyl, (3R,4R) configuration C₁₁H₂₂N₂O₂ 214.30 Reduced steric bulk; used in JAK inhibitor synthesis
tert-Butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate 4-fluoro, (3R,4R) configuration C₁₁H₂₁FN₂O₂ 232.30 Improved metabolic stability; fluorine enhances electronegativity
tert-Butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate 4-methoxy, (3R,4R) configuration C₁₁H₂₂N₂O₃ 230.31 Methoxy group increases lipophilicity; impacts CNS penetration
tert-Butyl ((3R,4R)-1-benzyl-3-methylpiperidin-4-yl)carbamate 1-benzyl, 3-methyl, (3R,4R) configuration C₁₈H₂₈N₂O₂ 304.43 Bulky benzyl group alters receptor binding; used in GPCR-targeted compounds

Key Comparative Insights

Steric and Electronic Effects
  • Dimethyl vs. Monomethyl Substitution: The 3,3-dimethyl groups in the parent compound confer significant steric hindrance, which can restrict conformational flexibility compared to analogs like tert-butyl N-[(3R,4R)-3-methylpiperidin-4-yl]carbamate (single methyl group). This may influence binding to enzyme active sites, as seen in kinase inhibitors .
  • Hydroxyl and Methoxy Groups: The introduction of polar groups (e.g., hydroxyl in , methoxy in ) enhances solubility but may reduce membrane permeability. For instance, the 3-hydroxy derivative is more water-soluble, making it suitable for intravenous formulations .
Stereochemical Influence
  • The (4R) configuration in the parent compound and the (3R,4R) configurations in fluorinated/methoxy analogs () are critical for chiral recognition in biological systems. For example, tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]carbamate exhibits distinct pharmacokinetics compared to its (3S,4S) enantiomer due to fluorine's electronegativity and spatial orientation .

Biological Activity

tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate is a carbamate derivative that has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structural features, which may influence its interactions with biological targets.

  • Chemical Formula : C12_{12}H24_{24}N2_2O2_2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 544443-41-6

The compound is synthesized through the reaction of tert-butyl chloroformate with a specific amine, typically in the presence of a base like triethylamine to facilitate the reaction and improve yield.

The biological activity of this compound primarily involves its role as an enzyme modulator. The compound can act as an inhibitor or activator depending on the specific enzyme and context of use. Its interaction with enzymes typically occurs at the active site, leading to alterations in enzymatic activity and subsequent effects on biochemical pathways.

Case Studies and Research Findings

  • Enzyme Mechanisms : Research indicates that compounds similar to this compound are employed in studies focusing on enzyme mechanisms and protein-ligand interactions. These studies help elucidate the pharmacological potential of such compounds in therapeutic applications .
  • Pharmacokinetics : The unique structure of this compound influences its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The steric hindrance provided by the tert-butyl group may enhance stability and reduce susceptibility to hydrolysis compared to other carbamates.
  • Applications in Drug Development : The compound is utilized as a building block in organic synthesis and has potential applications in developing new therapeutic agents targeting specific diseases .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamatePiperidine ring with dimethyl substitutionsEnzyme inhibitor; used in drug synthesis
tert-butyl N-(6,6-dimethyl-3-piperidyl)carbamate6,6-dimethyl substitutionVersatile intermediate; potential for further modifications
tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamateHydroxyl group on piperidineInvolved in various biochemical pathways

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl N-[(4R)-3,3-dimethylpiperidin-4-yl]carbamate?

  • Methodological Answer: The synthesis typically involves: (i) Boc protection of the piperidine amine using tert-butyl dicarbonate in dichloromethane with a base like triethylamine. (ii) Subsequent functionalization (e.g., alkylation or acylation) at the 4-position. Key optimizations include temperature control (0–25°C) to minimize racemization and solvent selection (e.g., DMF for polar intermediates). Yields >70% are reported for analogous compounds .

Q. How can researchers ensure enantiomeric purity during synthesis?

  • Methodological Answer: Use chiral stationary phase HPLC (CSP-HPLC) with a cellulose tris(3,5-dimethylphenylcarbamate) column to resolve enantiomers. Mobile phases like hexane/isopropanol (90:10) achieve baseline separation. For example, a related 3,3-dimethylpiperidine derivative showed a 99:1 enantiomeric ratio under these conditions .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., poor Rint or high residual density) be resolved during structure refinement?

  • Methodological Answer:
  • Step 1: Re-examine data quality: Ensure data-to-parameter ratio >10:1 (e.g., 10.8 in ). Recollect data if mosaicity >0.5°.
  • Step 2: Use SHELXL97 ’s rigid-bond restraint for anisotropic displacement parameters (ADPs) to mitigate thermal motion artifacts.
  • Step 3: For twinned crystals, apply the TwinRotMat algorithm in SHELX to deconvolute overlapping reflections .

Q. What strategies minimize diastereomer formation during derivatization of the piperidine ring?

  • Methodological Answer:
  • Steric Control: Introduce bulky directing groups (e.g., tert-butyl carbamate) to bias nucleophilic attack at the 4R position.
  • Catalytic Asymmetry: Employ chiral Lewis acids (e.g., Jacobsen’s Co-salen catalyst) for enantioselective alkylation, achieving >90% ee in analogous systems .
  • Kinetic Resolution: Use lipases (e.g., CAL-B) to selectively hydrolyze undesired diastereomers in racemic mixtures .

Q. How can in-situ spectroscopic techniques elucidate reaction mechanisms involving this compound?

  • Methodological Answer:
  • NMR Monitoring: Track Boc deprotection under acidic conditions (e.g., TFA/DCM) via <sup>1</sup>H NMR shifts (δ ~1.4 ppm for tert-butyl group disappearance).
  • IR Spectroscopy: Observe carbonyl stretching (~1680 cm<sup>-1</sup>) to confirm carbamate stability during reactions.
  • MS Analysis: Use ESI-MS to identify transient intermediates (e.g., protonated piperidinium ions at m/z 215) .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer:
  • DFT Calculations: At the B3LYP/6-31G * level, compute Fukui indices to identify electrophilic sites (e.g., carbamate carbonyl carbon).
  • Molecular Dynamics (MD): Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to model nucleophilic attack barriers. Published MD trajectories for similar carbamates show ~15 kcal/mol activation energy for SN2 reactions .

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